3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide
Overview
Description
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide is a heterocyclic compound that features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and an aldehyde group at the 2-position
Mechanism of Action
The mode of action of such compounds typically involves interaction with specific biological targets, such as enzymes or receptors, leading to changes in cellular processes. The exact targets and mode of action for “3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide” would depend on the specific functional groups present in the compound and their spatial arrangement .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its molecular weight, polarity, and solubility. These properties also affect the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and mode of action. For example, certain environmental conditions might enhance or inhibit the compound’s interaction with its targets .
Preparation Methods
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The reaction involves a one-pot tandem cyclization/bromination process in ethyl acetate, promoted by tert-butyl hydroperoxide (TBHP) without the need for a base . This method is advantageous due to its mild reaction conditions and the ability to further transform the versatile 3-bromoimidazopyridines into other skeletons .
Chemical Reactions Analysis
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide can be compared with other similar compounds such as:
3-Bromoimidazo[1,2-a]pyridine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-Aminoimidazo[1,2-a]pyridine: Contains an amino group instead of a bromine atom, leading to different reactivity and applications.
3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
These comparisons highlight the unique features of this compound, particularly its reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O.BrH/c9-8-6(5-12)10-7-3-1-2-4-11(7)8;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGIYDFJHCEWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C=O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-97-1 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxaldehyde, 3-bromo-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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